Sobetirome

Catalog No.
S543502
CAS No.
211110-63-3
M.F
C20H24O4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sobetirome

CAS Number

211110-63-3

Product Name

Sobetirome

IUPAC Name

2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23)

InChI Key

QNAZTOHXCZPOSA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(3,5-dimethyl-4-(4'-hydoxy-3'-isopropylbenzyl)phenoxy)acetic acid, GC 1 compound, GC-1, GC-1 compound, GC-1 cpd, QRX 431, QRX-431, QRX431, sobetirome

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O

Description

The exact mass of the compound Sobetirome is 328.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

High Purity and Oral Availability:

Selective Targeting of Thyroid Hormone Receptors:

Unlike some other thyroid hormone agonists, Sobetirome exhibits selective activity in different tissues. This selectivity allows researchers to target specific thyroid hormone pathways within an organism for focused study []. This characteristic is crucial for dissecting the complex mechanisms of thyroid hormone action in various organ systems.

Potential Applications:

Sobetirome's properties hold promise for research in several areas:

  • Understanding Thyroid Hormone Signaling: By selectively activating thyroid hormone receptors in specific tissues, researchers can gain insights into how thyroid hormones regulate various physiological processes []. This knowledge can be vital for understanding thyroid hormone-related disorders.
  • Investigating Metabolic Regulation: Thyroid hormones play a significant role in metabolism. Sobetirome's targeted action can help researchers study how thyroid hormone signaling influences energy expenditure, substrate utilization, and overall metabolic function [].
  • Developing New Therapeutics: The ability to manipulate thyroid hormone pathways with Sobetirome could pave the way for the development of novel treatments for conditions like obesity, hypothyroidism, and even certain cancers where thyroid hormone signaling plays a role [].

Sobetirome, also known as 3,5-dimethyl-4-[(4'-hydroxy-3'-isopropylbenzyl)-phenoxy] acetic acid, is a selective thyroid hormone receptor beta agonist that has garnered attention for its potential therapeutic applications. Developed by Thomas Scanlan's group at the University of California-San Francisco in 1995, Sobetirome is part of a class of compounds known as selective thyromimetics. Its chemical formula is C20_{20}H24_{24}O4_{4}, with a molecular weight of approximately 328.4 g/mol .

Sobetirome's primary mechanism of action involves selective activation of the thyroid hormone receptor beta-1 (TRβ1) compared to the alpha-1 (TRα1) variant [, ]. TRβ1 is predominantly found in the liver, while TRα1 is more widely distributed. This selectivity allows Sobetirome to target the liver for its effects, potentially reducing side effects observed with traditional thyromimetics [].

In the liver, Sobetirome is believed to stimulate bile acid synthesis and increase hepatic HDL receptors, leading to lower LDL cholesterol and triglyceride levels []. Additionally, it might influence other metabolic pathways, contributing to its potential therapeutic effects in various diseases.

Sobetirome's safety profile is still under investigation. Preclinical studies and Phase I human trials haven't shown significant adverse effects [, ]. However, further research is needed to determine its long-term safety and potential side effects, particularly for chronic use.

, primarily involving its interaction with thyroid hormone receptors. It selectively binds to the thyroid hormone receptor beta (TRβ1), leading to downstream biological effects. The compound can also be converted into prodrugs, such as Sob-AM2, which enhance its pharmacokinetic properties by improving central nervous system distribution while reducing peripheral exposure . The synthesis of Sobetirome and its derivatives typically involves several steps starting from simple aromatic compounds .

Sobetirome exhibits significant biological activity, particularly in lipid metabolism and energy regulation. In preclinical studies, it has been shown to lower plasma cholesterol levels in hypercholesterolemic models by promoting bile acid production and enhancing hepatic expression of the high-density lipoprotein receptor (scavenger receptor-BI) . Additionally, Sobetirome has been found to increase heart rate and cardiac contractility in hypothyroid models, indicating its potential cardiovascular benefits .

The synthesis of Sobetirome involves multiple steps beginning with 2-isopropylphenol and 2,6-dimethyl-4-hydroxybenzaldehyde. The process includes the formation of key intermediates that ultimately yield the final product through careful control of reaction conditions . Prodrug derivatives like Sob-AM2 are synthesized to improve bioavailability and target specific tissues more effectively .

Sobetirome is currently under investigation for various medical applications:

  • Hyperlipidemia: Clinical trials are assessing its efficacy in lowering cholesterol levels.
  • X-linked adrenoleukodystrophy: It is being explored for potential therapeutic use in this rare metabolic disorder affecting the central nervous system and adrenal glands .
  • Obesity: Due to its effects on metabolism and energy expenditure, Sobetirome may have applications in obesity treatment.

Sobetirome interacts primarily with thyroid hormone receptors, particularly TRβ1, which mediates its effects on metabolism and cardiovascular function. Studies have demonstrated that Sobetirome alters gene expression related to thyroid hormone signaling pathways in various tissues such as the liver and heart . Additionally, interaction studies have shown that prodrugs like Sob-AM2 can enhance brain uptake while minimizing peripheral side effects .

Several compounds share structural or functional similarities with Sobetirome. Here are some notable examples:

Compound NameStructure TypeKey Features
Thyroid HormoneNatural HormoneRegulates metabolism and energy homeostasis
GC-1Selective AgonistSimilar mechanism; promotes thermogenesis
T-0681ThyromimeticShares lipid-lowering properties
EprotiromeThyroid Hormone AnalogUsed for hyperlipidemia; differs in receptor selectivity

Uniqueness of Sobetirome:
Sobetirome's selective action on TRβ1 distinguishes it from other thyroid hormone analogs that may have broader effects, including unwanted thyrotoxic side effects associated with TRα1 activation. This selectivity potentially allows for therapeutic benefits without adverse reactions commonly seen with traditional thyroid hormones .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

328.16745924 g/mol

Monoisotopic Mass

328.16745924 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XQ31741E9Q

Pharmacology

Sobetirome is a thyroid hormone receptor isoform beta-1 liver-selective analog with antilipidemic and antiatherosclerotic activity. In animal models sobetirome reduced serum lipids, decreased cholesterol levels, and stimulated steps of reverse cholesterol transport, which promotes the reverse transport of cholesterol from atherogenic macrophages back to the liver for excretion. In humans, sobetirome lowered plasma LDL cholesterol and reduced plasma triglycerides, while its liver-selective activity helped avoid the side effects seen with many other thyromimetic agents.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Thyroid hormone receptor (THR)
NR1A2 (THRB) [HSA:7068] [KO:K08362]

Other CAS

211110-63-3

Wikipedia

Sobetirome

Dates

Modify: 2023-08-15
21: Beber EH, Capelo LP, Fonseca TL, Costa CC, Lotfi CF, Scanlan TS, Gouveia CH. The thyroid hormone receptor (TR) beta-selective agonist GC-1 inhibits proliferation but induces differentiation and TR beta mRNA expression in mouse and rat osteoblast-like cells. Calcif Tissue Int. 2009 Apr;84(4):324-33. doi: 10.1007/s00223-009-9230-1. Epub 2009 Mar 11. PubMed PMID: 19280098.
22: Cable EE, Finn PD, Stebbins JW, Hou J, Ito BR, van Poelje PD, Linemeyer DL, Erion MD. Reduction of hepatic steatosis in rats and mice after treatment with a liver-targeted thyroid hormone receptor agonist. Hepatology. 2009 Feb;49(2):407-17. doi: 10.1002/hep.22572. PubMed PMID: 19072834.
23: Denver RJ, Hu F, Scanlan TS, Furlow JD. Thyroid hormone receptor subtype specificity for hormone-dependent neurogenesis in Xenopus laevis. Dev Biol. 2009 Feb 1;326(1):155-68. doi: 10.1016/j.ydbio.2008.11.005. Epub 2008 Nov 20. PubMed PMID: 19056375.
24: Scanlan TS. Sobetirome: a case history of bench-to-clinic drug discovery and development. Heart Fail Rev. 2010 Mar;15(2):177-82. doi: 10.1007/s10741-008-9122-x. Epub 2008 Nov 11. Review. PubMed PMID: 19002578.
25: Josseaume C, Lorcy Y. [Thyroid hormone analogs: an important biological supply and new therapeutic possibilities]. Ann Endocrinol (Paris). 2008 Sep;69 Suppl 1:S33-6. doi: 10.1016/S0003-4266(08)73966-0. French. PubMed PMID: 18954857.
26: Perra A, Simbula G, Simbula M, Pibiri M, Kowalik MA, Sulas P, Cocco MT, Ledda-Columbano GM, Columbano A. Thyroid hormone (T3) and TRbeta agonist GC-1 inhibit/reverse nonalcoholic fatty liver in rats. FASEB J. 2008 Aug;22(8):2981-9. doi: 10.1096/fj.08-108464. Epub 2008 Apr 23. PubMed PMID: 18434432.
27: Scanlan TS. Thyroid hormone analogues: useful biological probes and potential therapeutic agents. Ann Endocrinol (Paris). 2008 Apr;69(2):157-9. doi: 10.1016/j.ando.2008.02.017. Epub 2008 Apr 21. Review. PubMed PMID: 18430408.
28: Bleicher L, Aparicio R, Nunes FM, Martinez L, Gomes Dias SM, Figueira AC, Santos MA, Venturelli WH, da Silva R, Donate PM, Neves FA, Simeoni LA, Baxter JD, Webb P, Skaf MS, Polikarpov I. Structural basis of GC-1 selectivity for thyroid hormone receptor isoforms. BMC Struct Biol. 2008 Jan 31;8:8. doi: 10.1186/1472-6807-8-8. PubMed PMID: 18237438; PubMed Central PMCID: PMC2275733.
29: Manzano J, Cuadrado M, Morte B, Bernal J. Influence of thyroid hormone and thyroid hormone receptors in the generation of cerebellar gamma-aminobutyric acid-ergic interneurons from precursor cells. Endocrinology. 2007 Dec;148(12):5746-51. Epub 2007 Aug 30. PubMed PMID: 17761765.
30: Villicev CM, Freitas FR, Aoki MS, Taffarel C, Scanlan TS, Moriscot AS, Ribeiro MO, Bianco AC, Gouveia CH. Thyroid hormone receptor beta-specific agonist GC-1 increases energy expenditure and prevents fat-mass accumulation in rats. J Endocrinol. 2007 Apr;193(1):21-9. PubMed PMID: 17400799.
31: Chapo J, Peng Y, Pitts KR. A phosphorimager-based filter binding thyroid hormone receptor competition assay for chemical screening. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):28-33. Epub 2006 Dec 22. PubMed PMID: 17276701.
32: Columbano A, Pibiri M, Deidda M, Cossu C, Scanlan TS, Chiellini G, Muntoni S, Ledda-Columbano GM. The thyroid hormone receptor-beta agonist GC-1 induces cell proliferation in rat liver and pancreas. Endocrinology. 2006 Jul;147(7):3211-8. Epub 2006 Mar 30. PubMed PMID: 16574785.
33: Mousa SA, O'Connor LJ, Bergh JJ, Davis FB, Scanlan TS, Davis PJ. The proangiogenic action of thyroid hormone analogue GC-1 is initiated at an integrin. J Cardiovasc Pharmacol. 2005 Sep;46(3):356-60. PubMed PMID: 16116342.
34: Gloss B, Giannocco G, Swanson EA, Moriscot AS, Chiellini G, Scanlan T, Baxter JD, Dillmann WH. Different configurations of specific thyroid hormone response elements mediate opposite effects of thyroid hormone and GC-1 on gene expression. Endocrinology. 2005 Nov;146(11):4926-33. Epub 2005 Aug 4. PubMed PMID: 16081636.
35: Opitz R, Lutz I, Nguyen NH, Scanlan TS, Kloas W. Analysis of thyroid hormone receptor betaA mRNA expression in Xenopus laevis tadpoles as a means to detect agonism and antagonism of thyroid hormone action. Toxicol Appl Pharmacol. 2006 Apr 1;212(1):1-13. Epub 2005 Jul 22. PubMed PMID: 16040072.
36: Johansson L, Rudling M, Scanlan TS, Lundåsen T, Webb P, Baxter J, Angelin B, Parini P. Selective thyroid receptor modulation by GC-1 reduces serum lipids and stimulates steps of reverse cholesterol transport in euthyroid mice. Proc Natl Acad Sci U S A. 2005 Jul 19;102(29):10297-302. Epub 2005 Jul 8. PubMed PMID: 16006512; PubMed Central PMCID: PMC1177400.
37: Shi Y, Ye H, Link KH, Putnam MC, Hubner I, Dowdell S, Koh JT. Mutant-selective thyromimetics for the chemical rescue of thyroid hormone receptor mutants associated with resistance to thyroid hormone. Biochemistry. 2005 Mar 29;44(12):4612-26. PubMed PMID: 15779888.
38: Freitas FR, Capelo LP, O'Shea PJ, Jorgetti V, Moriscot AS, Scanlan TS, Williams GR, Zorn TM, Gouveia CH. The thyroid hormone receptor beta-specific agonist GC-1 selectively affects the bone development of hypothyroid rats. J Bone Miner Res. 2005 Feb;20(2):294-304. Epub 2004 Nov 22. PubMed PMID: 15647824.
39: Mishra MK, Wilson FE, Scanlan TS, Chiellini G. Thyroid hormone-dependent seasonality in American tree sparrows (Spizella arborea): effects of GC-1, a thyroid receptor beta-selective agonist, and of iopanoic acid, a deiodinase inhibitor. J Comp Physiol B. 2004 Aug;174(6):471-9. Epub 2004 Jul 2. PubMed PMID: 15235810.
40: Baxter JD, Webb P, Grover G, Scanlan TS. Selective activation of thyroid hormone signaling pathways by GC-1: a new approach to controlling cholesterol and body weight. Trends Endocrinol Metab. 2004 May-Jun;15(4):154-7. Review. PubMed PMID: 15109613.

Explore Compound Types